Defluoroofloxacin

Description

Contextualization within Fluoroquinolone Antibiotics Research

Fluoroquinolones constitute a significant class of synthetic broad-spectrum antibacterial agents. These compounds exert their primary effect by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By interfering with these processes, fluoroquinolones lead to DNA damage and ultimately bacterial cell death. nih.govnih.gov

The development of fluoroquinolones began with nalidixic acid, a first-generation quinolone, and evolved to include fluorinated derivatives that offered enhanced potency, broader spectrum of activity, and improved pharmacokinetic properties. Commercially available fluoroquinolones include agents such as norfloxacin (B1679917), ciprofloxacin (B1669076), ofloxacin (B1677185), enoxacin, and lomefloxacin, among others. nih.gov While sharing a common mechanism of action, these agents exhibit variations in their antimicrobial spectrum, pharmacokinetic profiles, and specific interactions. nih.gov

Academic Rationale for Investigating Defluoroofloxacin as an Ofloxacin Analog

The academic rationale for investigating this compound as an analog of Ofloxacin primarily stems from the scientific endeavor to understand structure-activity relationships (SAR) within the fluoroquinolone class. By systematically modifying known active compounds, researchers can gain critical insights into which structural features are essential for efficacy, how modifications affect target binding, and how these changes influence pharmacokinetic and pharmacodynamic properties.

Ofloxacin, a racemic mixture, is known for its broad-spectrum activity. This compound, by definition, is a derivative of ofloxacin where the fluorine atom, typically located at the C-6 position in many fluoroquinolones, is absent. This alteration allows researchers to probe the specific role of this fluorine atom. For instance, fluorine substitution at this position is often associated with increased DNA gyrase inhibition and enhanced penetration into bacterial cells. nih.gov Studying this compound, therefore, can shed light on whether the fluorine atom is indispensable for activity, or if its absence can be compensated by other structural features, or if its removal leads to altered properties that might be beneficial in specific contexts.

Furthermore, the (R)-configuration of this compound has been noted as significant for its antibacterial effects, aligning with observations in other chiral fluoroquinolones where one enantiomer often possesses superior activity. ontosight.ai This suggests that research into this compound as an analog may also involve exploring stereochemistry's role in its interaction with bacterial targets.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C18H21N3O4 | nih.gov |

| Molecular Weight | 359.39 g/mol | ontosight.ai |

| Melting Point | 220-230°C | ontosight.ai |

| Solubility | Slightly soluble in water | ontosight.ai |

| Chirality | (R)-configuration significant for activity | ontosight.ai |

While direct comparative studies detailing this compound's performance against a broad panel of bacteria relative to Ofloxacin are not extensively detailed in the provided search results, some findings offer illustrative comparative insights. One study reported on the use of "FOX" (presumed to be this compound in this context) and "OX" (presumed to be Ofloxacin). In this investigation, FOX demonstrated significant efficacy against A. hydrophila, showing a zone of inhibition of 47.9 mm, whereas Ofloxacin ("OX") exhibited resistance against S. pyogenes and K. pneumonia. scielo.br Such comparative data, even if preliminary or from specific experimental contexts, contributes to understanding the nuanced activity profiles that can arise from structural modifications like the removal of a fluorine atom.

Table 2: Illustrative Comparative Antibacterial Activity Findings

| Pathogen | Agent | Zone of Inhibition (mm) | Notes |

| A. hydrophila | FOX | 47.9 | Most effective drug against this pathogen in the study. |

| S. pyogenes | FOX | Weaker activity | Weaker antimicrobial activity against all concentrations of FOX tested. |

| S. pyogenes | OX | Resistant | Resistant against all tested concentrations of OX. |

| K. pneumonia | OX | Resistant | Resistant against all tested concentrations of OX. |

Note: "FOX" is presumed to refer to this compound, and "OX" to Ofloxacin, based on context within the cited research.

Compound List:

this compound

Ofloxacin

Norfloxacin

Ciprofloxacin

Enoxacin

Lomefloxacin

Pefloxacin

Prulifloxacin

Rufloxacin

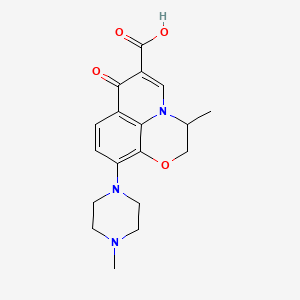

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIAKDHRADSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201109130 | |

| Record name | 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201109130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95848-94-5 | |

| Record name | 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95848-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Defluoroofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095848945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201109130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFLUOROOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q53R99NFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action Studies

Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that regulate DNA supercoiling and manage topological challenges arising during DNA metabolism. Fluoroquinolones, including Defluoroofloxacin, interfere with the catalytic cycle of these enzymes.

DNA gyrase, a type II topoisomerase found in bacteria, is responsible for introducing negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription ontosight.aiyoutube.comnih.gov. It is a heterotetramer composed of two GyrA subunits and two GyrB subunits (GyrA₂GyrB₂).

Fluoroquinolones, in general, bind to the complex formed between DNA gyrase and DNA, stabilizing the transiently formed enzyme-DNA cleavage complex drugbank.commdpi.comnih.govnih.gov. This stabilization occurs through intercalation into the DNA at the site of cleavage and interactions with both DNA bases and amino acid residues of the enzyme, particularly near the active site tyrosine nih.govnih.govplos.org. While specific binding residues for this compound are not detailed, it is understood that fluoroquinolones interact with the GyrA subunit nih.govnih.govumed.pl and potentially the GyrB subunit mdpi.com, often involving a water-metal ion bridge, typically with Mg²⁺ ions, which bridges the drug, enzyme, and DNA umed.plmdpi.comncats.io. This interaction prevents the re-ligation of the broken DNA strands youtube.comdrugbank.com.

By stabilizing the cleavage complex and inhibiting DNA religation, this compound, like other fluoroquinolones, effectively traps DNA gyrase in a state where it has introduced double-strand breaks mdpi.comnih.govplos.org. This stalled enzyme-DNA complex impedes the normal progression of DNA replication. The accumulation of these complexes leads to the blocking of replication forks, as the supercoiling ahead of the fork cannot be relieved ontosight.aidrugbank.comnih.gov. This interference with DNA supercoiling relaxation and the direct blocking of replication machinery ultimately halts bacterial growth and leads to cell death drugbank.comnih.gov.

This compound acts as a "gyrase poison" drugbank.comnih.govebi.ac.uk. This classification stems from its ability to stabilize the covalent complex between DNA and DNA gyrase after the enzyme has cleaved the DNA strands. Instead of releasing the DNA or resealing the break, the drug traps the enzyme in its cleaved state, effectively converting the essential DNA gyrase into a DNA-damaging agent. This stabilization of the cleavage complex leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterial cell mdpi.comnih.govplos.orgebi.ac.uk.

Topoisomerase IV is another essential type II topoisomerase in bacteria, primarily responsible for decatenating replicated chromosomes and relaxing positive supercoils that arise during DNA replication researchgate.netnih.gov. It is structurally homologous to DNA gyrase, consisting of ParC (homologous to GyrA) and ParE (homologous to GyrB) subunits (ParC₂ParE₂).

Similar to its action on DNA gyrase, this compound is expected to inhibit topoisomerase IV by stabilizing the enzyme-DNA cleavage complex nih.govnih.govmdpi.com. Fluoroquinolones bind at the interface between the enzyme and DNA, often intercalating into the DNA and interacting with conserved amino acid residues in the ParC subunit nih.govnih.govplos.org. This binding stabilizes the complex, preventing the religation of the DNA strands cleaved by topoisomerase IV. The precise molecular interactions and specific residues involved for this compound are not detailed in the available literature, but the general mechanism involves stabilizing the ternary complex of topoisomerase IV, DNA, and the drug.

Data Tables:

Due to the lack of specific experimental data for this compound detailing precise binding affinities, inhibition constants (IC₅₀ values), or specific residue interactions within the provided search results, it is not possible to generate data tables with specific quantitative findings solely for this compound. The information available pertains to the general mechanisms of fluoroquinolones or related compounds like delafloxacin.

Compound List:

this compound

Delafloxacin

QPT-1

Etoposide

Structure Activity Relationship Sar and Chemical Modification Research

Theoretical Frameworks and Methodologies for SAR Analysis

The development of potent pharmaceutical agents relies heavily on theoretical models that can predict biological activity based on chemical structure. creative-proteomics.com For fluoroquinolones, several computational techniques are employed to establish these relationships.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to create a mathematical relationship between the chemical structure of a compound and its biological activity. creative-proteomics.comscienceforecastoa.com The fundamental premise of QSAR is that the structural features of a molecule, such as its physicochemical properties, determine its activity. scienceforecastoa.com For fluoroquinolones, QSAR models are developed by analyzing a set of compounds with known antimicrobial activities. nih.gov

The process involves calculating various molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, and topological parameters. scienceforecastoa.comui.ac.id Statistical methods like Multiple Linear Regression (MLR) and Principal Component Analysis (PCA) are then used to build a model that correlates these descriptors with biological activity. nih.govui.ac.id Such models can reveal which structural features are most influential for the antimicrobial action of the compounds. nih.gov For instance, 2D-QSAR models have been used to study the genotoxicity of fluoroquinolones, linking parameters like total energy, molecular weight, and boiling point to their toxic potential. semanticscholar.org Similarly, 3D-QSAR models, which consider the three-dimensional fields around the molecules, have been applied to fluoroquinolones to understand the structural requirements for anti-tuberculosis activity, showing that steric effects can dominantly determine binding affinities. researchgate.net These models serve as predictive tools to design new molecules with potentially higher activity and to screen virtual libraries before undertaking expensive and time-consuming synthesis. creative-proteomics.com

Computational chemistry provides powerful tools to investigate drug-receptor interactions at an atomic level. Molecular docking and Density Functional Theory (DFT) are two prominent methods used in the study of fluoroquinolones. researchgate.net

Molecular Docking is a simulation technique that predicts the preferred orientation and binding affinity of a ligand (the drug molecule) when it interacts with a target protein, such as DNA gyrase or topoisomerase IV. researchgate.netnanobioletters.com The process involves generating multiple possible conformations of the ligand within the active site of the protein and then using a scoring function to rank them based on their binding energy. nih.gov For fluoroquinolones, docking studies have been used to understand how modifications, such as N1-benzofused substituents, could enhance binding to DNA gyrase. acs.orgchemrxiv.org These studies can predict binding energies and visualize key interactions, such as hydrogen bonds, with amino acid residues in the enzyme's active site. researchgate.netacs.org

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. nih.govresearchgate.net DFT calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.comnih.gov The HOMO-LUMO energy gap is an indicator of a molecule's stability and reactivity; a smaller gap often correlates with higher reactivity. nanobioletters.comnih.gov DFT has been employed to analyze the stability and electronic characteristics of fluoroquinolone analogs, providing insights that complement docking studies. nih.govresearchgate.net

The following table presents predicted binding energy data from a molecular modeling study of N1-modified fluoroquinolones against S. aureus DNA gyrase, illustrating the application of these computational techniques.

| Compound | Predicted Binding Energy (kcal/mol) |

|---|---|

| Norfloxacin (B1679917) | ≤ -21.54 |

| Ciprofloxacin (B1669076) | ≤ -23.59 |

| N1-Benzofused Compound 6e | ≥ -27.76 |

| N1-Benzofused Compound 6g | ≥ -27.20 |

Data sourced from a study on N1-benzofused fluoroquinolones, indicating that certain modifications were predicted to possess enhanced binding energy compared to parent compounds like norfloxacin and ciprofloxacin. acs.orgchemrxiv.org

Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving pharmacological activity or reducing toxicity. ptfarm.plekb.eg This principle has been extensively applied to the fluoroquinolone scaffold. ptfarm.pl

A key area for bioisosteric modification in fluoroquinolones is the C-3 carboxylic acid group. ekb.egnih.gov While this group is important for activity, it has been successfully replaced with various five-membered heterocyclic moieties, such as triazole or oxadiazole rings, to develop novel analogs with different therapeutic properties, including antitumor activities. ekb.egnih.govresearchgate.net Another significant bioisosteric replacement involves the atom at position 8 of the core bicyclic system. In many quinolones, this is a carbon atom, but its replacement with a nitrogen atom gives rise to the naphthyridone subclass of compounds. ekb.eg These molecular modifications, guided by the principle of bioisosterism, have led to the development of fluoroquinolones with broader spectrums of activity and improved pharmacological profiles. ptfarm.pl

Impact of Specific Structural Features on Defluoroofloxacin Biological Activity

The biological activity of a fluoroquinolone is dictated by the specific substituents at various positions on its core structure. The removal of the fluorine atom from ofloxacin (B1677185) to yield this compound represents a significant structural change with profound implications for its antibacterial efficacy.

The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is critical for their potent antibacterial activity. chemrxiv.orgasm.org The introduction of this fluorine atom was a major advancement from the earlier non-fluorinated quinolones, leading to a considerable increase in activity against a wide range of bacteria. asm.org Specifically, the C-6 fluorine substitution is believed to strengthen the π-stacking interactions between the fluoroquinolone molecule and the DNA bases within the enzyme-DNA complex. oup.com

Consequently, the removal of this fluorine atom, as in this compound, is expected to significantly reduce antibacterial potency. Studies on the degradation of fluoroquinolones support this, as photodegradation processes that lead to defluorination result in the elimination or substantial reduction of antimicrobial activity. mdpi.comscielo.brucp.pt Therefore, the "defluoro" modification in this compound is the single most critical factor diminishing its biological activity compared to its parent compound, ofloxacin.

Other core modifications also play a role. For example, the stereochemistry of the methyl group on the third ring of ofloxacin is significant, with the (S)-enantiomer (levofloxacin) being approximately 10 times more potent than the (R)-enantiomer. ptfarm.pl

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.netnih.gov The affinity of the drug for these targets is a key determinant of its potency, and various structural modifications have been explored to enhance this binding.

The substituent at the N-1 position is part of the drug-DNA complex and engages in hydrophobic interactions with the major groove of DNA. acs.orgchemrxiv.org Modifying this position with certain electron-rich groups, such as benzofused substituents, has been hypothesized to enhance this interaction and improve binding energy. acs.orgchemrxiv.org Similarly, the addition of a methoxy (B1213986) group at the C-8 position has been shown to increase drug potency. asm.org

Many modern fluoroquinolones are designed as dual-targeting inhibitors, having a high and relatively equal affinity for both DNA gyrase and topoisomerase IV. researchgate.netplos.org This dual-targeting ability is associated with increased activity, particularly against Gram-positive bacteria, and may contribute to a lower frequency of resistance development. researchgate.net Novel bacterial topoisomerase inhibitors (NBTIs) are being developed that bind to different sites on these enzymes compared to traditional quinolones, offering a strategy to overcome existing resistance mechanisms. plos.orgmdpi.com The following table shows the inhibitory concentrations (IC₅₀) of various fluoroquinolones against Mycobacterium tuberculosis, highlighting how different structural modifications affect potency.

| Compound | IC₅₀ (µg/mL) | Log IC₅₀ |

|---|---|---|

| Ciprofloxacin | 0.5 | -0.301 |

| Ofloxacin | 0.75 | -0.124 |

| Levofloxacin (B1675101) | 0.5 | -0.301 |

| Sparfloxacin | 0.2 | -0.698 |

| Moxifloxacin (B1663623) | 0.5 | -0.301 |

| Gatifloxacin | 0.12 | -0.920 |

Data from a QSAR study on fluoroquinolones with anti-tuberculosis activity. researchgate.net

Structural Determinants of Antimicrobial Potency and Selectivity

The antibacterial activity of quinolones, including this compound, is dictated by specific substituents at various positions on the core heterocyclic structure. The foundational structure for activity includes the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, which is essential for interacting with the target bacterial enzymes, DNA gyrase and topoisomerase IV. asm.org The C3-carboxylic acid and C4-keto groups are critical for binding to these enzymes. nih.gov

Key structural positions that modulate potency and selectivity are:

C-5 Position: Substitution at this position can improve activity against Gram-positive bacteria. Amino and methyl groups have been shown to be effective, while bulky substituents tend to decrease activity. ptfarm.pl

C-6 Position: This position is arguably one of the most critical determinants of potency in the quinolone class. In highly active compounds like ofloxacin and levofloxacin, this position is occupied by a fluorine atom. The C-6 fluorine is considered essential as it significantly enhances both the inhibition of DNA gyrase and penetration into the bacterial cell. asm.orgptfarm.placs.org Its presence can increase potency by 5- to 100-fold compared to other halogens or hydrogen. nih.gov Consequently, this compound, which lacks this fluorine atom, is expected to have markedly reduced antibacterial activity compared to its fluorinated counterpart, ofloxacin. The introduction of fluorine at C-6 was a pivotal development, leading to the second generation of quinolones with a broader spectrum of activity. nih.govmdpi.com

C-7 Position: Modifications at this position profoundly impact the spectrum of activity and potency. The presence of a heterocyclic nitrogen-containing ring, such as the piperazinyl group in many successful quinolones, is crucial for improved activity. ptfarm.pl Alterations to this ring are a primary strategy for creating derivatives with enhanced or modulated biological profiles.

C-8 Position: A fluorine or chlorine atom at this position can yield potent compounds. Furthermore, a methoxy group at C-8 has been shown to confer good activity against anaerobic bacteria. ptfarm.pl

The stereochemistry of the molecule also plays a significant role. For instance, in ofloxacin, the methyl group on the oxazine (B8389632) ring creates a chiral center. Levofloxacin, the (S)-enantiomer of ofloxacin, is significantly more active than the (R)-enantiomer, demonstrating that specific spatial arrangements are vital for effective enzyme inhibition. ptfarm.placs.org

Chemical Synthesis and Derivatization Strategies for this compound Analogs

Exploration of Synthetic Routes for this compound

The synthesis of this compound, while not commonly pursued as a primary therapeutic agent due to its lower predicted potency, can be achieved through methods analogous to those used for ofloxacin. The key difference lies in the selection of a non-fluorinated starting material. Ofloxacin is a known impurity in ofloxacin preparations, indicating its formation during synthesis from precursors lacking the C-6 fluorine.

A plausible synthetic route would start with a non-fluorinated catechol derivative. The synthesis generally involves the construction of the core quinolone ring system followed by the addition of the characteristic tricyclic structure of ofloxacin. A generalized approach involves the following key steps:

Preparation of the Benzoxazine (B1645224) Intermediate: A substituted ortho-aminophenol (without fluorine) is reacted with an appropriate three-carbon synthon, like epichlorohydrin, to form the N-substituted benzoxazine ring.

Quinolone Ring Formation: The crucial step is the cyclization reaction to form the quinolone core. This is typically achieved by reacting the benzoxazine intermediate with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the ethyl ester of the quinolone carboxylic acid.

Hydrolysis: The final step is the hydrolysis of the ester to the free carboxylic acid, yielding this compound.

Microwave-assisted amination of quinolone carboxylic acids has also been reported as an expeditious method for synthesizing fluoroquinolone antibacterials, a technique that could be adapted for this compound synthesis.

Strategies for Chemical Modifications to Modulate or Enhance Biological Activity

Despite the inherent lower potency due to the absence of the C-6 fluorine, the biological activity of a this compound scaffold could theoretically be modulated through various chemical modifications. These strategies focus on altering other key positions of the quinolone structure to compensate for the lack of fluorine or to introduce new biological properties.

Modification of the C-7 Substituent: This is the most common strategy for modulating the activity of quinolones. The piperazine (B1678402) ring at C-7 can be substituted with a wide variety of functional groups to alter the compound's spectrum of activity, potency, and pharmacokinetic profile. For example, attaching functionalized thienylethyl moieties to the piperazine ring has been shown to improve activity against Gram-positive bacteria in levofloxacin derivatives. nih.gov

Alteration of the N-1 Substituent: Changing the group at the N-1 position can significantly impact antibacterial potency. While cyclopropyl (B3062369) is a common choice, exploring other small alkyl or cyclic groups could fine-tune the activity spectrum.

Hybrid Molecule Creation: A modern approach involves creating hybrid molecules by linking the quinolone scaffold to other biologically active pharmacophores. This can introduce novel mechanisms of action or help overcome resistance. For instance, novel ciprofloxacin derivatives with substituents at the N-4 position of the piperazine ring have been synthesized, showing potent activity. researchgate.net

Bioisosteric Replacement: The C-8 position can be modified through bioisosteric replacement. For example, replacing the carbon atom with a nitrogen atom can lead to the creation of azaquinolones, which may retain significant antibacterial activity. ptfarm.pl

Synthesis of Novel this compound Derivatives for Targeted Profiles

The synthesis of novel derivatives from a this compound backbone would aim to introduce specific therapeutic characteristics. By applying the modification strategies mentioned above, derivatives could be designed with targeted profiles, such as enhanced activity against specific resistant strains or improved physicochemical properties.

An example of a synthetic strategy for novel derivatives, adapted from research on related quinolones, is the nucleophilic reaction of a "desmethyl-defluoroofloxacin" intermediate. This intermediate, lacking the methyl group on the piperazine ring, could be reacted with various electrophiles (e.g., substituted alkyl or aryl halides) to generate a library of new C-7 substituted analogs.

The table below illustrates how modifications on the related levofloxacin scaffold affect antibacterial activity, providing a model for how a this compound scaffold might be similarly altered.

| Compound | Modification on C-7 Piperazine | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) |

| Levofloxacin | Methyl | 0.1 | 1.56 |

| N-desmethyl levofloxacin | Hydrogen | 1.04 | 25 |

| Derivative 6e | Substituted thienylethyl-oxyimino | 0.04 | 12.5 |

| Derivative 6h | Substituted thienylethyl-oxyimino | 0.04 | 6.25 |

| Data derived from studies on levofloxacin analogs. nih.gov |

This data shows that while removing the methyl group from the piperazine ring (N-desmethyl levofloxacin) decreases activity, adding larger, functionalized moieties (like in derivatives 6e and 6h) can significantly enhance potency against Gram-positive bacteria like S. aureus, even surpassing the parent compound. nih.gov A similar approach could be applied to a this compound scaffold to synthesize novel derivatives with a targeted anti-Gram-positive profile.

In Vitro Microbial Susceptibility and Antibacterial Spectrum Research

Methodological Approaches for In Vitro Susceptibility Testing

Standardized methods are employed to accurately quantify the susceptibility of bacterial isolates to defluoroofloxacin. These methods ensure reproducibility and allow for reliable interpretation of results.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a defined incubation period nih.govidexx.dkmdpi.com. MIC values are typically determined using broth microdilution or agar (B569324) dilution techniques, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) nih.govnih.govresearchgate.netnih.govacm.or.krresearchgate.net. These studies often report MIC50 (the concentration inhibiting 50% of isolates) and MIC90 (the concentration inhibiting 90% of isolates) values, providing a quantitative measure of potency against a specific bacterial population nih.govnih.govnih.gov.

Standardized In Vitro Assays (e.g., Disk Diffusion, Broth Dilution)

Broth Microdilution: This is a widely accepted quantitative method for determining MICs nih.govnih.govresearchgate.netnih.govacm.or.krresearchgate.netfrontiersin.org. In this assay, serial dilutions of this compound are prepared in a liquid growth medium, and a standardized bacterial inoculum is added to each dilution. After incubation, the lowest concentration showing no visible bacterial growth is recorded as the MIC nih.govresearchgate.net. Studies have confirmed the reliability of broth microdilution methods, with high agreement between different variations and reference methods nih.govnih.govacm.or.kr.

Disk Diffusion: The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess bacterial susceptibility idexx.dkresearchgate.netfwdamr-reflabcap.euyoutube.comasm.org. In this assay, paper disks impregnated with a specific concentration of this compound are placed on an agar plate uniformly inoculated with bacteria. The antimicrobial diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition around the disk will form, the diameter of which is measured fwdamr-reflabcap.euyoutube.com. Larger zones indicate greater susceptibility. This method is often used as a rapid screening tool and has shown good inter-method agreement with MIC determinations nih.govnih.gov.

In Vitro Spectrum of Activity Against Key Bacterial Pathogens

This compound exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. Its unique chemical structure, particularly the absence of a fluorine atom at the C-6 position compared to other fluoroquinolones, may contribute to its enhanced activity and potentially overcome some resistance mechanisms nih.govmdpi.com.

Gram-Negative Bacteria

This compound demonstrates significant activity against several clinically relevant Gram-negative pathogens.

Pseudomonas aeruginosa : Studies indicate that this compound is potent against P. aeruginosa, showing approximately four times greater potency than other tested fluoroquinolones like levofloxacin (B1675101) and ciprofloxacin (B1669076), with an MIC50 of 0.25 mg/L nih.gov.

Enteric Pathogens :

Escherichia coli : this compound exhibits activity against E. coli. However, in studies involving multidrug-resistant (MDR) strains, a notable resistance rate of 47% was observed, with an MIC50 of 0.125 mg/L nih.gov.

Klebsiella pneumoniae : While specific MIC values are not consistently detailed across all studies for K. pneumoniae, this compound generally shows activity against this genus nih.govnih.gov.

Enterobacter cloacae : this compound demonstrated activity comparable to ciprofloxacin against E. cloacae, with an MIC50 of 0.03 mg/L nih.gov.

Other Gram-Negative Pathogens : Data for Haemophilus influenzae and Moraxella catarrhalis were not explicitly detailed in the provided search results for this compound.

Gram-Positive Bacteria

This compound shows particularly strong in vitro activity against Gram-positive bacteria, including strains resistant to other antibiotics.

Staphylococcus aureus (MSSA/MRSA) : this compound exhibits excellent potency against S. aureus, including methicillin-resistant strains (MRSA). MIC50 values as low as ≤0.008 mg/L have been reported for S. aureus, and MIC50/90 values of 0.008/0.25 μg/ml with 92.8% susceptibility were observed for MRSA nih.govnih.gov. It demonstrates lower MIC values compared to traditional fluoroquinolones against Gram-positive pathogens mdpi.com and enhanced potency against S. aureus nih.gov.

Streptococci : this compound is highly active against streptococcal species. For instance, MIC50/90 values of 0.016/0.03 μg/ml with 100% susceptibility were noted for Streptococcus pyogenes, and 0.008/0.016 μg/ml with 100% susceptibility for the Streptococcus anginosus group nih.gov. Fluoroquinolones, in general, retain high activity against streptococci nih.gov.

Enterococci : this compound shows activity against enterococci, with Enterococcus faecalis demonstrating 66.2% susceptibility and MIC50/90 values of 0.12/1 μg/ml nih.gov. Newer fluoroquinolones, including this compound, may exhibit increased susceptibility against enterococci, though some cross-resistance with older agents can occur nih.gov.

Activity Against Multi-Drug Resistant (MDR) Bacterial Strains

Data Tables

The following tables summarize key in vitro susceptibility data for this compound against various bacterial pathogens, based on reported MIC values. Note that MIC values are presented in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L), which are equivalent units.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |

| Pseudomonas aeruginosa | 250 | - | - | nih.gov |

| Enterobacter cloacae | 30 | - | - | nih.gov |

| Enterobacteriaceae (Group) | - | - | 69.5 | nih.gov |

| Escherichia coli (MDR strains) | 125 | - | - (47% resistant) | nih.gov |

| Enterococcus faecalis | 120 | 1000 | 66.2 | nih.gov |

Note: '-' indicates data not specified in the source.

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |

| Staphylococcus aureus (including MRSA) | ≤8 | - | - | nih.gov |

| Staphylococcus aureus (including MRSA) | 0.008 | 0.25 | 92.8 | nih.gov |

| Staphylococcus lugdunensis | 16 | 30 | 99.3 | nih.gov |

| Streptococcus pyogenes | 16 | 30 | 100.0 | nih.gov |

| Streptococcus anginosus group | 8 | 16 | 100.0 | nih.gov |

| Enterococcus faecalis | 120 | 1000 | 66.2 | nih.gov |

Note: '-' indicates data not specified in the source.

Table 3: Activity of this compound Against Specific MDR Strains

| Bacterial Pathogen | MIC50 (mg/L) | Resistance Rate | Notes | Reference |

| MDR Escherichia coli | 0.125 | 47% | MIC50 for this compound was lower than other fluoroquinolones tested | nih.gov |

| Biofilm-producing bacterial pathogens (general) | - | - | Showed strong activity | nih.gov |

Note: '-' indicates data not specified in the source.

Compound List:

this compound

Levofloxacin

Ciprofloxacin

Staphylococcus aureus (including MSSA/MRSA)

Staphylococcus lugdunensis

Streptococcus pyogenes

Streptococcus anginosus group

Enterococcus faecalis

Enterobacteriaceae

Escherichia coli

Klebsiella pneumoniae

Enterobacter cloacae

Pseudomonas aeruginosa

Activity Against Atypical Pathogens

Atypical pathogens, such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila, are significant causes of respiratory infections, including community-acquired bacterial pneumonia (CAP) binasss.sa.crnih.govmdpi.com. These organisms often lack a cell wall, rendering them intrinsically resistant to beta-lactam antibiotics mdpi.comscielo.br. Fluoroquinolones, including Delafloxacin, have demonstrated in vitro activity against these atypical pathogens mdpi.comnih.gov.

Research indicates that Delafloxacin exhibits favorable in vitro activity against key atypical pathogens. Comparative studies have shown Delafloxacin to possess greater in vitro activity against Legionella pneumophila than moxifloxacin (B1663623), while demonstrating similar activity against Mycoplasma pneumoniae nih.gov. Fluoroquinolones are considered an alternative treatment option for Mycoplasma pneumoniae infections, particularly in cases of macrolide resistance mdpi.comscielo.br. Furthermore, studies have not reported the isolation of fluoroquinolone-resistant M. pneumoniae strains nih.gov. Delafloxacin has also shown activity against anaerobic bacteria, with low Minimum Inhibitory Concentrations (MICs) reported for Bacteroides species nih.gov.

Table 1: Reported In Vitro Activity of Delafloxacin Against Atypical Pathogens

| Pathogen Type | Specific Pathogen(s) | Reported Activity of Delafloxacin | Notes |

| Atypical Pathogens | Mycoplasma pneumoniae | Active | Similar in vitro activity compared to moxifloxacin; no fluoroquinolone-resistant isolates reported nih.gov. Fluoroquinolones are an alternative treatment option mdpi.comscielo.br. |

| Chlamydia pneumoniae | Active | Generally considered susceptible to fluoroquinolones binasss.sa.crmdpi.com. | |

| Legionella pneumophila | Highly Active | Greater in vitro activity compared to moxifloxacin nih.gov. Fluoroquinolones are considered first-line treatments scielo.br. | |

| Anaerobic Bacteria | Bacteroides spp. | Active | Low MICs reported; only a small percentage of isolates showed MIC ≥4 μg/mL nih.gov. |

In Vitro Interactions with Other Antimicrobial Agents

The study of antimicrobial combinations aims to enhance efficacy, broaden spectrum, or overcome resistance. For fluoroquinolones, combinations with other antimicrobial agents have been investigated, yielding varied results depending on the specific drugs and bacterial targets nih.gov. Generally, combinations of fluoroquinolones with classes such as aminoglycosides, beta-lactams, imidazoles, macrolides, and clindamycin (B1669177) have shown infrequent synergy against Enterobacteriaceae and Gram-positive bacteria, with antagonism being rare nih.gov. The primary objective of such combinations is often to expand coverage against bacteria inadequately inhibited by the fluoroquinolone alone, rather than solely to achieve synergistic effects nih.gov.

Synergistic and Antagonistic Effects in Combination Studies

The assessment of synergistic and antagonistic effects in antimicrobial combinations is typically performed using methods like the checkerboard microtitration assay, which determines the Fractional Inhibitory Concentration (FIC) index nih.govmdpi.comnih.govfrontiersin.orgscilit.comresearchgate.netresearchgate.net. Synergy is commonly defined by an FIC index of ≤ 0.5, while antagonism is often indicated by an FIC index > 4.0, with intermediate values suggesting additive or indifferent interactions nih.govmdpi.comnih.govfrontiersin.orgscilit.comresearchgate.net.

Specific in vitro studies detailing the synergistic or antagonistic effects of this compound (Delafloxacin) in combination with other antimicrobial agents were not found within the scope of the provided search results. Therefore, detailed quantitative data or specific examples of such interactions for this compound cannot be presented.

Compound List:

this compound (assumed to be Delafloxacin)

Delafloxacin

Moxifloxacin

Levofloxacin

Ciprofloxacin

Piperacillin-tazobactam

Meropenem

Tigecycline

Ceftriaxone

Cefepime

Amikacin

Vancomycin

Aztreonam

Doxycycline

Ampicillin-sulbactam

Aminoglycosides (class)

Beta-lactams (class)

Imidazoles (class)

Macrolides (class)

Clindamycin

Rifampin

Advanced Analytical and Spectroscopic Characterization of Defluoroofloxacin

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

A suite of spectroscopic methods is employed to build a comprehensive profile of Defluoroofloxacin, each providing unique insights into its molecular architecture and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are critical for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to its distinct molecular regions: the aromatic core, the oxazine (B8389632) ring, and the piperazine (B1678402) substituent. derpharmachemica.comresearchgate.net Based on the known spectrum of Ofloxacin (B1677185), the aromatic protons of this compound would appear in the range of 7-8.5 ppm. derpharmachemica.comresearchgate.net The protons of the oxazine ring are typically observed between 4-5 ppm, while the piperazine ring protons resonate at approximately 2.5-4 ppm. derpharmachemica.comresearchgate.net A key distinguishing feature in the ¹H NMR spectrum of this compound compared to Ofloxacin would be the absence of ¹⁹F-¹H coupling and the appearance of a singlet for the proton at the C7 position, which would be slightly shifted upfield due to the replacement of the electron-withdrawing fluorine atom with hydrogen.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. Advanced solid-state NMR techniques have been used to investigate related enantiomers like ofloxacin and levofloxacin (B1675101), revealing detailed insights into their atomic-level structure and dynamics. nih.govacs.orgglobalnmr.org Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential to correlate proton and carbon signals, confirming the connectivity of the molecular framework. derpharmachemica.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Signals corresponding to the quinolone ring system. |

| Oxazine Ring Protons | 4.0 - 5.0 | Resonances from the fused oxazine ring. |

| Piperazine Ring Protons | 2.5 - 4.0 | Signals from the N-methylpiperazine substituent. |

Note: Data is predicted based on known values for Ofloxacin. derpharmachemica.comresearchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and exploring the fragmentation pathways of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of fluoroquinolones, typically yielding a protonated molecular ion [M+H]⁺. researchgate.net

For this compound (C₁₈H₂₁N₃O₄), the expected exact mass is 343.1532 g/mol . The ESI-MS spectrum in positive ion mode would therefore be expected to show a prominent ion at an m/z of 344.1611.

Tandem mass spectrometry (MS/MS) provides detailed structural information through collision-induced dissociation (CID) of the parent ion. The fragmentation of fluoroquinolones is well-studied and typically involves characteristic losses from the piperazine ring and the carboxylic acid group. researchgate.netnih.govnih.gov Common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂), as well as cleavages within the piperazine ring, leading to the loss of neutral fragments like C₂H₅N. nih.govnih.gov These fragmentation patterns provide a structural fingerprint for identifying this compound and distinguishing it from other related compounds. researchgate.netnih.gov

Table 2: Predicted Key Mass-to-Charge Ratios (m/z) for this compound in ESI-MS/MS

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 344.16 | Protonated molecular ion. |

| [M+H - H₂O]⁺ | 326.15 | Loss of water. |

| [M+H - CO₂]⁺ | 300.17 | Loss of carbon dioxide (decarboxylation). |

Note: Fragmentation is predicted based on established pathways for fluoroquinolones. researchgate.netnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemistryjournal.in The IR spectrum of this compound is expected to be very similar to that of Ofloxacin, as they share the same core functional groups.

Key absorptions include a broad band for the O-H stretch of the carboxylic acid group (around 3000 cm⁻¹), a strong absorption for the C=O stretch of the ketone group on the quinolone ring, and another strong C=O stretch from the carboxylic acid (typically in the 1600-1750 cm⁻¹ region). sphinxsai.comresearchgate.net Vibrations corresponding to C-H stretching of aromatic and alkyl groups are also expected. sphinxsai.com The primary difference in the IR spectrum of this compound compared to Ofloxacin would be the absence of the C-F stretching vibration, which typically appears in the 1000-1100 cm⁻¹ region. rjpbcs.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Carboxylic Acid O-H | 3050 - 3000 | Stretching, H-bonded |

| Aromatic/Alkyl C-H | 3000 - 2750 | Stretching |

| Ketone & Carboxyl C=O | 1750 - 1600 | Stretching |

| Aromatic C=C | 1550 - 1450 | Stretching |

Note: Wavenumbers are based on typical values for Ofloxacin and related structures. chemistryjournal.insphinxsai.comresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis. The chromophore of this compound, the quinolone ring system, gives rise to characteristic absorption bands in the UV region.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Solvent/pH Condition | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Acidic Aqueous Solution | ~287, ~330 | π → π* and n → π* |

Note: Wavelengths are based on reported values for Ofloxacin. researchgate.net

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It provides a "vibrational fingerprint" of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. labmedica.comeurekalert.org The Raman spectrum of this compound would be rich in information regarding its carbon skeleton and aromatic ring system.

Studies on related fluoroquinolones show characteristic Raman signals in the fingerprint region (300–1900 cm⁻¹). spectroscopyonline.comspectroscopyonline.com Key bands for this compound would include those for the C=O stretching of the pyridone moiety, C-C stretching of the aromatic ring, and scissoring of the piperazinyl group. researchgate.net For Ofloxacin, a band around 797 cm⁻¹ has been attributed to the symmetric stretching of the C-F group; this peak would be absent in the spectrum of this compound, serving as a clear diagnostic marker. researchgate.net

Table 5: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Vibrational Mode |

|---|---|

| ~1650 | Symmetric stretching of the carbonyl (C=O) group |

| ~1420 | Stretching of the aromatic (C-C) ring |

Note: Data is predicted based on reported Raman spectra of Ofloxacin. researchgate.net

Fluoroquinolones are known for their intrinsic fluorescence, a property that is widely used in their analysis and for studying molecular interactions. mdpi.com The fluorescence arises from the conjugated quinolone ring system. The fluorescence properties, including the excitation and emission maxima (λex/λem) and quantum yield, are sensitive to the molecule's environment, such as solvent polarity and pH. nih.gov

For Ofloxacin, the emission maximum is highly dependent on the pH, shifting from around 505 nm in strong acid to 455 nm at neutral pH, and then to 475 nm in basic conditions. nih.gov This pH dependence is linked to the different protonated species of the molecule. nih.gov this compound is expected to exhibit similar fluorescent behavior.

Fluorescence quenching studies, where the fluorescence intensity is decreased by the presence of other molecules (quenchers), can be used to investigate the interactions of this compound with biomolecules or metal ions. nih.govrsc.org Both static and dynamic quenching mechanisms have been observed for Ofloxacin, providing insights into complex formation and collisional de-excitation processes. nih.goviaea.org These techniques are valuable for understanding the molecular dynamics and binding properties of this compound.

Table 6: Expected Fluorescence Properties of this compound

| pH Condition | Approx. Excitation Max (nm) | Approx. Emission Max (nm) |

|---|---|---|

| Acidic (pH < 4) | ~290-325 | ~500 |

| Neutral (pH ~7) | ~290-325 | ~455 |

Note: Wavelengths are based on reported values for Ofloxacin. nih.govmdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in pharmaceutical analysis for separating complex mixtures into their individual components. For this compound, High-Performance Liquid Chromatography (HPLC) is the predominant method used for its detection and quantification as an impurity in Ofloxacin.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Diode Array Detection (DAD))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of pharmaceutical products due to its high resolution and sensitivity. biomedres.us For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, which separates compounds based on their hydrophobicity. wisdomlib.org A Diode Array Detector (DAD) is often paired with HPLC systems for the analysis of fluoroquinolones and their impurities. nih.gov DAD provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. pharmtech.com

The development of a robust HPLC-DAD method is critical for the accurate determination of this compound. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure parameters like linearity, precision, accuracy, and robustness are met. nih.govscielo.br A typical HPLC method for analyzing Ofloxacin and its impurities, including this compound, involves a C18 column and a mobile phase consisting of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile). scielo.brnih.gov Gradient elution, where the composition of the mobile phase is changed during the run, is often used to achieve optimal separation of all related substances. researchgate.net

Table 1: Example of HPLC-DAD Chromatographic Conditions for Fluoroquinolone Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Phosphate buffer (pH 3.0) B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 290 nm |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

This is a representative table compiled from typical conditions mentioned in sources for fluoroquinolone analysis. scielo.brnih.gov

The sensitivity of these methods is crucial, with Limits of Detection (LOD) and Quantification (LOQ) typically in the nanogram-per-milliliter (ng/mL) range, ensuring that even trace levels of this compound can be reliably quantified. nih.gov

Applications in Quality Control and Process Monitoring Research

The validated HPLC methods are integral to the quality control (QC) of Ofloxacin active pharmaceutical ingredients (APIs) and finished pharmaceutical products. wisdomlib.org Impurity profiling is a mandatory requirement by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the safety and efficacy of pharmaceutical products. nih.gov

In a QC setting, these methods are used for:

Release Testing: To ensure that batches of Ofloxacin API and drug products meet the predefined specifications for impurities before they are released to the market. The levels of this compound must not exceed the limits set by pharmacopoeias such as the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP). nih.gov

Stability Studies: To monitor the impurity profile of Ofloxacin products over time under various environmental conditions (e.g., temperature, humidity, light). This helps to establish the shelf-life of the product and identify potential degradation pathways that might lead to the formation of this compound. nih.gov

Process Monitoring: During the synthesis of Ofloxacin, HPLC analysis can be used to monitor the formation of impurities like this compound in real-time. This application is a key component of Process Analytical Technology (PAT), which aims to ensure final product quality by designing and controlling manufacturing processes. nireos.com By understanding how process parameters affect impurity levels, the synthesis can be optimized to minimize the formation of this compound.

Advanced Data Analysis and Chemometric Methodologies

As analytical instrumentation generates increasingly large and complex datasets, advanced data analysis and chemometric methods are employed to extract meaningful information. nih.gov These multivariate statistical techniques are powerful tools for interpreting the data from the analysis of this compound. mdpi.com

Multivariate Statistical Methods (e.g., Principal Component Analysis (PCA), Partial Least Squares (PLS) Regression, Soft Independent Modelling of Class Analogy (SIMCA))

Multivariate statistical methods analyze multiple variables simultaneously, revealing underlying patterns and relationships within the data that might not be apparent from univariate analysis. nih.gov

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. researchgate.net In the context of this compound analysis, PCA can be applied to HPLC chromatograms from multiple batches of Ofloxacin. It can help visualize trends, identify batch-to-batch variability, and detect outliers or atypical impurity profiles without prior knowledge of the samples.

Partial Least Squares (PLS) Regression: PLS is a multivariate calibration method used to build predictive models. It can be employed to create a model that correlates spectral data (e.g., from a DAD) with the concentration of this compound, even in the presence of other interfering substances. nih.gov This is particularly useful for quantifying impurities in complex mixtures where chromatographic separation is incomplete. nih.gov

Soft Independent Modelling of Class Analogy (SIMCA): SIMCA is a supervised classification method. A model is built for a class of samples (e.g., "acceptable batches" of Ofloxacin with low this compound levels). New batches can then be compared to this model to determine if they belong to the class, making it a useful tool for quality control and conformity testing.

Application for Quantitative and Qualitative Analysis of this compound

Chemometric tools are applied for both the quantitative and qualitative analysis of this compound.

For quantitative analysis , PLS regression can be used alongside spectrophotometric data to determine the concentration of this compound in a mixture with Ofloxacin and other impurities, sometimes eliminating the need for complete chromatographic separation. nih.gov This approach involves creating a calibration model using a set of samples with known concentrations and their corresponding spectra. nih.gov

Hyperspectral Data Analysis in Pharmaceutical Contexts

Hyperspectral imaging is an advanced analytical technique that combines digital imaging with spectroscopy to obtain spatial and spectral information from an object. hyspex.com In the pharmaceutical industry, it is emerging as a powerful PAT tool for the non-destructive analysis of solid dosage forms, such as tablets. nireos.com

This technique can be used to assess the homogeneity of active pharmaceutical ingredients (APIs) and excipients within a tablet. hyspex.com While direct analysis of a specific trace impurity like this compound is challenging, hyperspectral imaging can be used to:

Monitor API Distribution: Ensure the uniform distribution of Ofloxacin within a tablet formulation. Non-uniformity can be an indicator of manufacturing process issues that might also affect impurity levels.

Detect Counterfeit Drugs: Distinguish between authentic and counterfeit pharmaceutical products, which may have incorrect API content or different impurity profiles. nireos.com

Process Control: Provide real-time, non-destructive monitoring of blending processes to ensure homogeneity, which is critical for product quality. hyspex.com

By applying multivariate analysis techniques like PCA to the hyperspectral data, it is possible to map the chemical composition across the surface of a tablet, providing detailed insights into product quality and consistency. hyspex.com

Preclinical Pharmacological Research of Defluoroofloxacin in Vitro Focus

In Vitro Enzymatic Metabolism Studies

The investigation of a new chemical entity's metabolic fate is a cornerstone of preclinical research. These studies are crucial for predicting its pharmacokinetic profile, understanding its clearance mechanisms, and identifying potential safety liabilities.

Investigation of Cytochrome P450 (CYP) Mediated Biotransformation

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast number of drugs. mdpi.com In vitro studies are designed to determine which specific CYP isozymes are responsible for the biotransformation of a compound. This is typically achieved by incubating the compound with a panel of recombinant human CYP enzymes. The rate of metabolism by each isozyme helps to identify the primary metabolic pathways. For fluoroquinolones, interactions with CYP1A and CYP3A subfamilies have been noted for other drugs in the class. nih.gov However, specific data on which CYP enzymes metabolize Defluoroofloxacin is not currently available.

Role of Hepatic Microsomes and Hepatocyte Suspensions in Metabolism Studies

To gain a broader understanding of hepatic metabolism, in vitro systems such as human liver microsomes (HLMs) and hepatocyte suspensions are employed. nih.govdls.com HLMs contain a rich complement of Phase I enzymes, particularly CYPs, and are a standard tool for initial metabolic stability screening. wuxiapptec.com Hepatocyte suspensions, which are intact liver cells, offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes and cofactors, providing a more complete picture of a compound's metabolic disposition. nih.govlonza.com Studies with these systems would provide data on the intrinsic clearance of this compound, but specific results for this compound have not been published.

Identification and Characterization of Metabolites

A critical component of metabolism studies is the identification and structural elucidation of metabolites. nuvisan.com This is typically accomplished using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov By comparing the mass spectra of the parent drug with the components found after incubation with metabolic systems (like microsomes or hepatocytes), potential metabolites can be detected and their structures proposed. nih.gov This process helps in understanding whether metabolites might be pharmacologically active or potentially toxic. At present, the specific metabolites of this compound have not been characterized in published literature.

In Vitro Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. wuxiapptec.com Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its pharmacological target. wuxiapptec.com In vitro plasma protein binding is commonly determined using techniques such as equilibrium dialysis or ultrafiltration. mdpi.com For other fluoroquinolones, plasma protein binding can vary, which in turn affects their antimicrobial activity. nih.gov Specific percentage of plasma protein binding for this compound is not documented in available scientific resources.

In Vitro Drug-Drug Interaction Potential

Evaluating the potential for a new drug to interact with co-administered medications is a key safety assessment in drug development. taylorfrancis.com These interactions often occur at the level of metabolic enzymes. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Defluoroofloxacin, and how can researchers ensure purity and structural integrity during synthesis?

- Methodological Answer : this compound synthesis typically involves fluoroquinolone core modifications. To ensure purity, employ high-performance liquid chromatography (HPLC) with ultraviolet detection (e.g., λ = 280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural validation. Follow protocols from peer-reviewed synthetic chemistry journals, emphasizing solvent purification, reaction temperature control, and post-synthesis recrystallization .

Q. What experimental approaches are recommended to investigate this compound’s mechanism of action against resistant bacterial strains?

- Methodological Answer : Use in vitro minimum inhibitory concentration (MIC) assays across clinically relevant bacterial strains (e.g., S. aureus, E. coli). Pair this with target-specific studies, such as DNA gyrase inhibition assays and bacterial cell membrane permeability tests using fluorescent probes (e.g., ethidium bromide uptake). For genetic resistance analysis, perform whole-genome sequencing of resistant mutants to identify mutations in gyrA or parC genes .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices, and how should validation parameters be defined?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in plasma or tissue samples. Validate assays per ICH guidelines: assess linearity (1–50 µg/mL), precision (CV < 15%), recovery (>85%), and stability under storage conditions. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers optimize this compound’s antimicrobial activity while minimizing cytotoxicity in eukaryotic cells?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified C-7/C-8 substituents. Evaluate cytotoxicity via mammalian cell viability assays (e.g., MTT assay on HEK293 cells) alongside MIC testing. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to bacterial DNA gyrase versus human topoisomerase IIα .

Q. What strategies resolve contradictions between in vitro efficacy data and in vivo pharmacokinetic outcomes for this compound?

- Methodological Answer : Reassess experimental variables:

- In vitro: Check agar dilution vs. broth microdilution MIC discrepancies.

- In vivo: Model pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., AUC/MIC ratio) in rodents, adjusting for protein binding and tissue penetration. Cross-validate findings using independent labs to rule out protocol-specific artifacts .

Q. How can this compound’s efficacy in biofilm-embedded bacteria be systematically evaluated?

- Methodological Answer : Use static or flow-cell biofilm models (e.g., P. aeruginosa biofilms on peg lids). Quantify biofilm disruption via crystal violet staining and confocal microscopy with LIVE/DEAD BacLight viability kits. Compare this compound’s penetration using fluorescent derivatives and time-kill assays under biofilm vs. planktonic conditions .

Q. What methodologies validate this compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Perform forced degradation studies:

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 37°C).

- Oxidative stress (3% H₂O₂).

- Photodegradation (ICH Q1B guidelines). Analyze degradation products via LC-MS and assess antimicrobial activity retention post-stress .

Q. How do bacterial efflux pump systems influence this compound resistance, and what assays quantify this effect?

- Methodological Answer : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in combination MIC assays. Measure intracellular drug accumulation via fluorometry (if using fluorescent analogs) or LC-MS. Perform RT-qPCR to quantify overexpression of efflux pump genes (e.g., norA in S. aureus) .

Methodological Frameworks for Research Design

- For hypothesis-driven studies , apply the PICO framework (Population: Bacterial strain; Intervention: this compound dose; Comparison: Control antibiotics; Outcome: MIC reduction) to structure experiments .

- For exploratory research , use SPIDER (Sample: Biofilm models; Phenomenon of Interest: Drug penetration; Design: Comparative assays; Evaluation: Microscopy/viability; Research type: In vitro) .

- To evaluate feasibility , align with FINER criteria (Feasible: Lab resources; Interesting: Novelty in SAR; Novel: Unstudied analogs; Ethical: In vivo approval; Relevant: Addressing antimicrobial resistance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.